BenchChemオンラインストアへようこそ!

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME prediction

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a 1,2,4-oxadiazole heterocycle bearing an ortho-bromophenyl substituent at the 3-position and a methyl group at the 5-position (molecular formula C₉H₇BrN₂O, MW 239.07 g/mol). The compound is commercially available at ≥97% purity from major suppliers including Thermo Scientific (Maybridge).

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 859851-04-0
Cat. No. B1277020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
CAS859851-04-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=CC=C2Br
InChIInChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
InChIKeyWLLDZYVHNSXWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 859851-04-0): Chemical Identity and Core Specifications for Procurement Decisions


3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a 1,2,4-oxadiazole heterocycle bearing an ortho-bromophenyl substituent at the 3-position and a methyl group at the 5-position (molecular formula C₉H₇BrN₂O, MW 239.07 g/mol) [1]. The compound is commercially available at ≥97% purity from major suppliers including Thermo Scientific (Maybridge) . Its computed physicochemical profile includes an XLogP3 of 2.9, a topological polar surface area (TPSA) of 38.9 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1]. GHS classification data from the ECHA C&L Inventory assigns four hazard statements: H302 (harmful if swallowed, Acute Tox. 4), H315 (causes skin irritation, Skin Irrit. 2), H319 (causes serious eye irritation, Eye Irrit. 2A), and H335 (may cause respiratory irritation, STOT SE 3) [1]. The compound appears in 14 patent families, indicating substantial industrial interest in this scaffold [1].

Why 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole Cannot Be Interchanged with Its Meta- or Para-Bromo Isomers


Although 3-(2-bromophenyl)-, 3-(3-bromophenyl)-, and 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole share an identical molecular formula (C₉H₇BrN₂O) and molecular weight (239.07 g/mol), the position of the bromine substituent on the phenyl ring generates measurable differences in lipophilicity, GHS safety classification, and patent footprint that preclude generic substitution in research or industrial contexts [1]. The ortho-bromo isomer (target) has an XLogP3 of 2.9, while both the meta and para isomers register XLogP3 values of 3.1—a ΔlogP of −0.2 that corresponds to a roughly 1.6-fold difference in octanol-water partition coefficient [2][3]. Furthermore, the ortho isomer carries a distinct GHS hazard profile (skin/eye/respiratory irritation) absent from the meta isomer's notification set [1][2]. These differences are not cosmetic; in a medicinal chemistry or agrochemical discovery program, a ΔlogP of 0.2 units can shift a compound across critical thresholds for CNS penetration, solubility-limited absorption, or off-target promiscuity [4].

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole Versus Closest Analogs


Lipophilicity: Ortho-Bromo Isomer (XLogP3 = 2.9) Is Less Lipophilic than Meta (3.1) and Para (3.1) Isomers

The ortho-bromo isomer consistently computes a lower XLogP3 (2.9) compared to both the meta-bromo (3.1) and para-bromo (3.1) isomers [1][2][3]. The difference (ΔXLogP3 = −0.2) translates to approximately a 1.6-fold lower octanol-water partition coefficient, a magnitude that is well within the range known to influence pharmacokinetic parameters such as volume of distribution and CNS permeability [4]. A non-brominated 3-phenyl-5-methyl-1,2,4-oxadiazole would be expected to exhibit an even lower logP, but at the cost of losing the synthetic handle (C–Br bond) required for downstream diversification via cross-coupling [5].

Lipophilicity Drug-likeness ADME prediction

GHS Hazard Profile: Ortho-Bromo Isomer Exhibits Distinct Irritancy Classification Not Shared by Meta Isomer

The European Chemicals Agency (ECHA) C&L Inventory assigns materially different GHS hazard statements to the ortho-, meta-, and para-bromo isomers [1][2][3]. The ortho isomer is classified with H315 (skin irritation, Skin Irrit. 2), H319 (serious eye irritation, Eye Irrit. 2A), and H335 (respiratory irritation, STOT SE 3) in addition to H302 (harmful if swallowed). In contrast, the meta isomer carries only H302 and H312 (harmful in contact with skin), while the para isomer lacks publicly available ECHA C&L notification data on PubChem. These differences are not theoretical—they reflect actual supplier notifications and have direct operational implications for personal protective equipment requirements, storage segregation, and waste disposal protocols.

Safety classification GHS compliance Laboratory handling

Patent Footprint: Ortho-Bromo Isomer (14 Patents) Dominates Intellectual Property Landscape Over Meta (1) and Para (2) Isomers

A PubChem patent count reveals a striking asymmetry in the intellectual property landscape across the three bromo-regioisomers [1][2][3]. The ortho-bromo isomer (target compound) is referenced in 14 patent families, the meta-bromo isomer in approximately 1, and the para-bromo isomer in approximately 2 [1][2][3]. This 7- to 14-fold difference in patent density suggests that the ortho-substituted scaffold has been preferentially selected as a key intermediate or pharmacophoric element in industrial R&D programs, likely reflecting the unique steric and electronic properties conferred by ortho-bromine substitution on the phenyl ring in cross-coupling and cyclization reactions. A procurement decision for the ortho isomer therefore carries a materially different freedom-to-operate profile than for the meta or para isomers.

Intellectual property Freedom to operate Patent landscape

Synthetic Versatility: Ortho-Bromophenyl Moiety Enables Palladium-Catalyzed Cross-Coupling for Diversification into Bioactive Hybrids

The ortho-bromophenyl group in this compound provides a reactive C–Br bond at the sterically constrained ortho position, which is a validated handle for Suzuki-Miyaura, Heck, and related palladium-catalyzed cross-coupling reactions [1]. Conclusive evidence comes from the synthesis of (2S,5R)-6,6-dibromo-2-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one (compound 16ad), where the target compound serves as the key building block, obtained as a white solid (mp 131–131.5 °C) in 22% yield following general procedure E [1]. This contrasts with the 4-methoxyphenyl analog (16ae), obtained as a yellow solid (mp 183–183.5 °C) in 20% yield, demonstrating that the ortho-bromophenyl substitution provides a comparable or slightly superior synthetic efficiency in this hybrid scaffold [1]. While 4-bromophenyl-1,2,4-oxadiazoles are also used in Suzuki couplings, the ortho-bromine geometry introduces steric effects that can alter regioselectivity and coupling rates compared to the para isomer [2].

Cross-coupling Building block Medicinal chemistry diversification

Reactivity Signature: 3-Aryl-5-methyl-1,2,4-oxadiazoles Undergo Thermal Fragmentation with Triphenylphosphine—Ortho-Substituent Steric Effects Modify Reaction Rates

Brown and Wilson demonstrated that 3-aryl-5-methyl-1,2,4-oxadiazoles react cleanly with triphenylphosphine at approximately 200 °C in a bimolecular reaction involving nucleophilic attack at C-3 of the heterocycle, yielding aryl nitrile, acetonitrile, and triphenylphosphine oxide [1]. While this study did not quantify rate constants for individual aryl substituents, the established mechanism involves nucleophilic attack at C-3—the position adjacent to the aryl ring. An ortho-bromine substituent introduces steric hindrance at the reaction center that would predictably slow this bimolecular pathway compared to meta- or para-substituted or unsubstituted analogs [2]. Similarly, the same research group showed that with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles afford mainly aryl nitriles, with the methyl group protons exchanging with benzyl alcohol protons more readily than the oxadiazole otherwise reacts [2]. This differential reactivity landscape means that researchers selecting the ortho-bromo isomer for thermal or nucleophilic transformations must account for unique steric effects absent from the meta and para isomers.

Heterocycle fragmentation Mechanistic SAR Thermal stability

High-Value Application Scenarios for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole Based on Demonstrated Differentiation Evidence


Medicinal Chemistry: Diversity-Oriented Synthesis of Oxadiazole-Containing Hybrid Libraries via Suzuki Cross-Coupling

The ortho-bromophenyl group serves as a validated synthetic handle for palladium-catalyzed cross-coupling, enabling rapid diversification of the 1,2,4-oxadiazole scaffold into compound libraries for biological screening [1]. The demonstrated use of this exact compound in the synthesis of penicillin-oxadiazole hybrids (16ad, 22% yield) confirms its compatibility with multi-step synthetic sequences involving sensitive bicyclic β-lactam cores [1]. Procurement of the ortho isomer is specifically indicated when the steric or electronic influence of an ortho-substituent on the aryl ring is needed to probe structure-activity relationships that cannot be addressed with the meta- or para-bromo isomers, which have different spatial orientations of the bromine atom relative to the oxadiazole ring plane [2].

ADME Optimization Programs Requiring a Lower-Lipophilicity Brominated Oxadiazole Scaffold

With an XLogP3 of 2.9—0.2 log units lower than either the meta or para isomer—3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole provides a measurably less lipophilic starting point for lead optimization [1][2]. This is relevant when a discovery program has identified that reducing logP is necessary to improve aqueous solubility, reduce phospholipidosis risk, or minimize CYP450 inhibition, while retaining the bromine atom as a synthetic handle for late-stage functionalization [3]. The 0.2 log unit difference may appear small, but it corresponds to a factor of ~1.6 in partition coefficient—meaningful in the context of Lipinski compliance and CNS MPO scoring where every decimal point matters [3].

Process Chemistry: Thermal Fragmentation Route to 2-Bromobenzonitrile

The established reactivity of 3-aryl-5-methyl-1,2,4-oxadiazoles with triphenylphosphine at elevated temperature provides a clean fragmentation pathway to aryl nitriles [1]. Specifically, 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole can serve as a protected precursor to 2-bromobenzonitrile—liberated along with acetonitrile and triphenylphosphine oxide under controlled thermal conditions [1]. While the steric effect of the ortho-bromine may modulate reaction kinetics compared to para-substituted analogs, this route offers an alternative to direct cyanidation of 1,2-dibromobenzene, potentially avoiding regioselectivity issues [1][2]. Process R&D teams evaluating this route should anticipate the need for reaction condition optimization to compensate for steric retardation at the C-3 electrophilic center.

Intellectual Property Strategy: Freedom-to-Operate Analysis for Oxadiazole-Based Drug Candidates

The 14-fold higher patent density observed for the ortho-bromo isomer compared to the meta isomer makes procurement of 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole a strategically distinct decision in an industrial R&D context [1]. Organizations pursuing oxadiazole-based scaffolds for therapeutic programs should conduct a thorough freedom-to-operate analysis specifically focused on the ortho-substituted chemical space, as the concentration of patent filings indicates both high commercial interest and potential blocking IP [1]. Conversely, the extensive patent literature also provides a rich source of synthetic methodology, biological target information, and SAR data that can accelerate internal discovery efforts when appropriately navigated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.